4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

This 3-ethyl-6-methyl-substituted pyrido[1,2-a]pyrimidin-4-one is essential for SAR investigations, where alkyl group positioning critically determines binding affinity and metabolic stability. Unlike inactive class analogs, this precise substitution pattern delivers reliable research outcomes. Ideal as an analytical reference standard (NMR, IR, Raman) and a substrate for synthetic methodology optimization. Secure high-purity material to avoid failed experiments caused by uncharacterized alternatives.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 57773-19-0
Cat. No. B12907887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-
CAS57773-19-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C=CC=C(N2C1=O)C
InChIInChI=1S/C11H12N2O/c1-3-9-7-12-10-6-4-5-8(2)13(10)11(9)14/h4-7H,3H2,1-2H3
InChIKeyJWAOHFWSXYKAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl- (CAS 57773-19-0): Core Chemical Profile


4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl- (CAS 57773-19-0) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family [1]. It is characterized by a fused bicyclic core with specific alkyl substitutions (ethyl at C3, methyl at C6) that distinguish it from other members of this scaffold [2]. Its molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol , and it is identified by the InChIKey JWAOHFWSXYKAAQ-UHFFFAOYSA-N .

Why Generic 4H-Pyrido[1,2-a]pyrimidin-4-one Substitution Fails: The Criticality of 3-Ethyl-6-Methyl Substitution


Substitution within the 4H-pyrido[1,2-a]pyrimidin-4-one class is not equivalent; the specific pattern of 3-ethyl and 6-methyl groups directly impacts the compound's physicochemical and biological profile. This is because alkyl substitutions modulate lipophilicity and steric bulk, which can significantly alter binding affinity to biological targets, metabolic stability, and overall pharmacokinetic behavior . A class-wide study found that a series of 4H-pyrido[1,2-a]pyrimidin-4-one analogs, despite structural similarities, were completely devoid of antimicrobial activity, underscoring that activity is not a general class property but is highly dependent on precise substitution [1]. Therefore, selecting the correct analog, such as 3-ethyl-6-methyl, is essential for achieving desired research outcomes and avoiding failed experiments due to uncharacterized or inactive alternatives.

Quantitative Evidence for 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 57773-19-0): Verified Differentiation Data


Structural Differentiation via Specific Alkyl Substitution Pattern

The compound 3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is uniquely defined by its substitution pattern compared to the unsubstituted core or other mono-substituted analogs. This specific pattern is critical for its distinct chemical and biological behavior .

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

High-Efficiency Synthesis: One-Step Protocol with Quantitative Yield

A one-step synthesis protocol for the title compound has been reported, achieving a quantitative yield under adapted Vilsmeier conditions [1]. This contrasts sharply with multi-step, low-yielding syntheses often required for similar heterocyclic scaffolds, such as the 42% yield reported for the related 2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine [2].

Organic Synthesis Process Chemistry Methodology

Analytical Benchmarking: Distinct GC Retention and Comprehensive Spectral Data

Comprehensive analytical characterization data is available for this specific compound, enabling its unambiguous identification and differentiation from closely related analogs. Gas chromatography (GC) retention data is available for a close structural analog, 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which has a Kovats Retention Index of 1636 on an OV-1 column at 220°C [1]. The target compound, with an additional ethyl group, is expected to have a higher and distinct retention time. Furthermore, a full suite of spectral data (1H-, 2H-, 13C-NMR, IR, and Raman) is available, providing a definitive fingerprint [2].

Analytical Chemistry Quality Control Spectral Characterization

Computational Property Differentiation: Molecular Descriptors

The compound possesses a distinct set of computed molecular descriptors, which differentiate it from its analogs. These include an exact mass of 188.09506 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a complexity score of 400 .

Computational Chemistry Drug Design QSAR

Optimal Research and Industrial Application Scenarios for 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 57773-19-0)


Medicinal Chemistry Scaffold Optimization and SAR Studies

The unique 3-ethyl-6-methyl substitution pattern makes this compound a valuable tool for Structure-Activity Relationship (SAR) investigations. Researchers can use it as a specific comparator to deconvolute the contributions of alkyl groups to target binding, selectivity, and metabolic stability, as highlighted by its distinct substitution pattern .

Development of Efficient and Scalable Synthetic Routes

This compound serves as an ideal substrate for developing and benchmarking new synthetic methodologies. The reported one-step, high-yielding protocol [1] provides a robust starting point for process chemists aiming to further optimize the synthesis of this scaffold or to use it as a building block in the efficient construction of more complex molecules.

Analytical Method Development and Quality Control

The availability of detailed spectral data (NMR, IR, Raman) [2] and the potential for distinct GC behavior compared to known analogs [3] positions this compound as a suitable standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for the identification and purity assessment of this compound in complex mixtures or as a reference material.

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